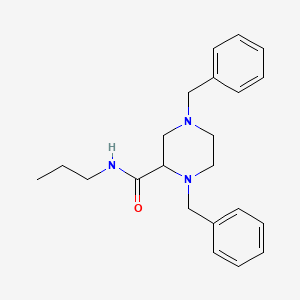

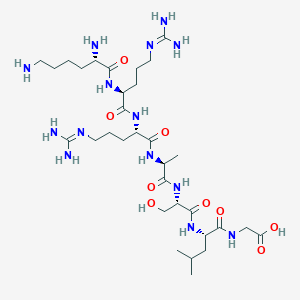

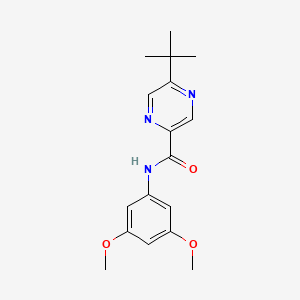

![molecular formula C17H13NOS B12593656 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one CAS No. 630094-97-2](/img/structure/B12593656.png)

6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-メチル-6,12-ジヒドロ-5H-ベンゾ[a]フェノチアジン-5-オンは、ベンゾ[a]フェノチアジン類に属する複素環式化合物です。

2. 製法

合成経路と反応条件

6-メチル-6,12-ジヒドロ-5H-ベンゾ[a]フェノチアジン-5-オンの合成は、通常、ビタミンK3と2-アミノチオフェノールの反応によって行われます。 この反応は、中間体の生成を含む一連のステップを経て進行し、最終的に環化されて最終生成物が得られます 。反応条件は、多くの場合、エタノールまたはメタノールなどの溶媒を使用し、反応を促進するために加熱が必要な場合があります。

工業的製造方法

この化合物の工業的製造方法は、文献ではあまり詳しく記述されていません。一般的には、ラボでの合成方法をスケールアップし、収率を高めるための反応条件を最適化し、さまざまな精製技術によって最終生成物の純度を確保する必要があるでしょう。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one typically involves the reaction of vitamin K3 with 2-aminothiophenol. This reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

化学反応の分析

反応の種類

6-メチル-6,12-ジヒドロ-5H-ベンゾ[a]フェノチアジン-5-オンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな酸化誘導体に変換されます。

還元: 還元反応により、さまざまな還元型に変換されます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、およびさまざまな求電子剤が含まれます。反応条件は、目的の生成物によって異なりますが、通常は温度制御と特定の溶媒が必要です。

主な生成物

これらの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化によりキノン誘導体が生成される可能性があり、置換反応によりさまざまな置換ベンゾ[a]フェノチアジンが生成される可能性があります .

科学的研究の応用

6-メチル-6,12-ジヒドロ-5H-ベンゾ[a]フェノチアジン-5-オンは、科学研究でさまざまな応用が期待されています。

作用機序

6-メチル-6,12-ジヒドロ-5H-ベンゾ[a]フェノチアジン-5-オンの作用機序は、細胞成分との相互作用を伴います。生物系では、DNAにインターカレーションし、複製プロセスを阻害して細胞死を引き起こす可能性があります。 また、光吸収により活性酸素種 (ROS) を生成し、細胞成分に酸化損傷を与える可能性があります .

6. 類似化合物の比較

類似化合物

6-メチル-5H-ベンゾ[a]フェノキサジン-5-オン: 構造は似ていますが、硫黄原子の代わりに酸素原子を含んでいます。

10-クロロ-6-メチル-7a,11a-ジヒドロ-5H-ベンゾ[a]フェノキサジン-5-オン: 塩素置換基と酸素原子を含んでいます.

独自性

6-メチル-6,12-ジヒドロ-5H-ベンゾ[a]フェノチアジン-5-オンは、硫黄を含む構造により、独特の化学的および生物学的特性を備えています。 光増感剤として作用する能力と抗増殖活性により、研究や工業用途に役立つ化合物となっています .

類似化合物との比較

Similar Compounds

6-Methyl-5H-benzo[a]phenoxazin-5-one: Similar in structure but contains an oxygen atom instead of sulfur.

10-Chloro-6-methyl-7a,11a-dihydro-5H-benzo[a]phenoxazin-5-one: Contains a chlorine substituent and an oxygen atom.

Uniqueness

6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Its ability to act as a photosensitizer and its antiproliferative activity make it a valuable compound for research and industrial applications .

特性

CAS番号 |

630094-97-2 |

|---|---|

分子式 |

C17H13NOS |

分子量 |

279.4 g/mol |

IUPAC名 |

6-methyl-6,12-dihydrobenzo[a]phenothiazin-5-one |

InChI |

InChI=1S/C17H13NOS/c1-10-16(19)12-7-3-2-6-11(12)15-17(10)20-14-9-5-4-8-13(14)18-15/h2-10,18H,1H3 |

InChIキー |

RPJCBKRJFSLBEA-UHFFFAOYSA-N |

正規SMILES |

CC1C2=C(C3=CC=CC=C3C1=O)NC4=CC=CC=C4S2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

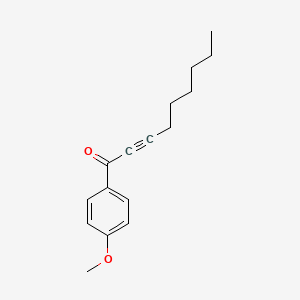

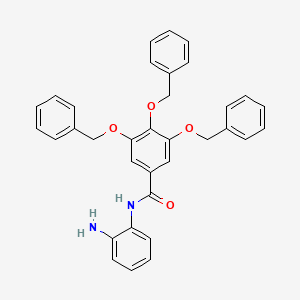

![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)

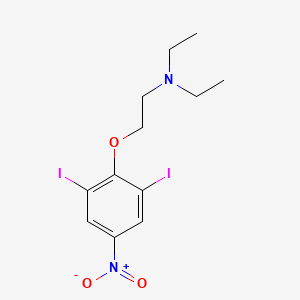

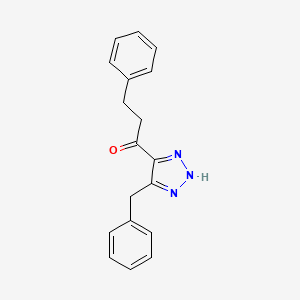

![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)

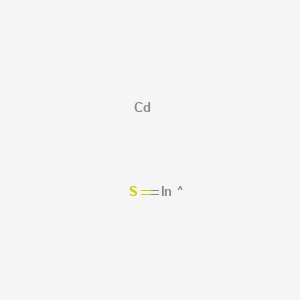

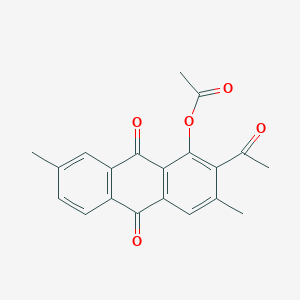

![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)

![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)

![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)